1H-Indole, 2-(4-morpholinylmethyl)-

Description

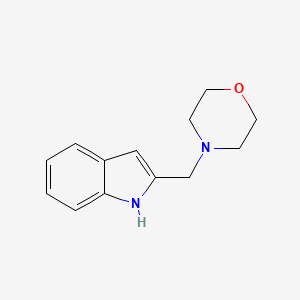

Structure

3D Structure

Properties

CAS No. |

46739-06-4 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

4-(1H-indol-2-ylmethyl)morpholine |

InChI |

InChI=1S/C13H16N2O/c1-2-4-13-11(3-1)9-12(14-13)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2 |

InChI Key |

AQTUTBPTRQEZDU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole, 2 4 Morpholinylmethyl and Its Analogues

Retrosynthetic Analysis of 1H-Indole, 2-(4-morpholinylmethyl)-

A retrosynthetic analysis of the target molecule, 1H-Indole, 2-(4-morpholinylmethyl)- , suggests two primary disconnection approaches. The most logical and common disconnection is at the C2-C bond of the morpholinylmethyl substituent. This bond can be retrosynthetically cleaved to reveal an indole (B1671886) nucleus and a morpholinomethyl cation equivalent. This points towards a forward synthesis involving an electrophilic substitution at the C2 position of indole.

A primary route for this transformation is the Mannich reaction. researchgate.netchemtube3d.comwikipedia.org This involves the reaction of indole with formaldehyde (B43269) and morpholine (B109124), which would directly install the desired substituent. Alternatively, the C-N bond of the morpholine ring could be disconnected, suggesting a synthesis from a 2-(halomethyl)indole and morpholine. However, the Mannich reaction is generally more direct.

Another viable retrosynthetic strategy involves disconnecting the C-N bond of the side chain, leading back to 1H-indole-2-carbaldehyde and morpholine. The forward synthesis would then involve a reductive amination. This aldehyde precursor itself can be synthesized from indole. rsc.org

Therefore, the key synthons identified through this analysis are the indole nucleus and the morpholinomethyl moiety, with the Mannich reaction or reductive amination of 1H-indole-2-carbaldehyde being the most plausible synthetic strategies for their assembly.

Established Synthetic Routes to the Core Indole Skeleton

The indole ring is a fundamental heterocyclic structure, and numerous named reactions have been developed for its synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of 1H-Indole, 2-(4-morpholinylmethyl)- , a simple, unsubstituted indole is the most direct precursor.

Fischer Indole Synthesis Applications

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. thermofisher.combyjus.comwikipedia.org It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. byjus.com To produce an unsubstituted indole at the C2 and C3 positions, the reaction would typically employ phenylhydrazine and a suitable carbonyl compound that, after cyclization and elimination, leaves no substituents at these positions. For instance, reacting phenylhydrazine with pyruvic acid followed by decarboxylation can yield indole. byjus.com The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a ingentaconnect.comingentaconnect.com-sigmatropic rearrangement. wikipedia.org

While highly versatile, a limitation of the classical Fischer indole synthesis is that it fails with acetaldehyde, which would be the logical precursor for an unsubstituted indole. byjus.com However, variations and alternative starting materials can circumvent this issue.

Larock Indole Synthesis Methodologies

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an o-haloaniline and an alkyne. wikipedia.orgub.edunih.gov This method is known for its high regioselectivity and tolerance of various functional groups. nih.gov To synthesize an indole that is unsubstituted at the C2 and C3 positions, a terminal alkyne such as acetylene (B1199291) could theoretically be used, though this can be challenging. A more common strategy to achieve an unsubstituted C2 position involves using a "phantom" directing group on the alkyne, such as a silyl (B83357) group, which can be removed after the cyclization is complete. nih.gov The reaction typically employs a palladium catalyst, a base, and often a chloride source to facilitate the catalytic cycle. wikipedia.orgub.edu

Bartoli Indole Synthesis Adaptations

The Bartoli indole synthesis provides a direct route to 7-substituted indoles from the reaction of o-substituted nitroarenes with vinyl Grignard reagents. ingentaconnect.comwikipedia.orgjk-sci.comonlineorganicchemistrytutor.comyoutube.com A key characteristic of this reaction is the requirement for a substituent at the ortho position of the nitroarene; without it, the reaction is often unsuccessful. wikipedia.orgjk-sci.com To synthesize an indole that is unsubstituted at the C2 position, a simple vinyl Grignard reagent is used. jk-sci.com While primarily used for 7-substituted indoles, modifications and strategic choice of a removable ortho group, such as a bromine atom, can potentially be adapted to synthesize other indole isomers. ingentaconnect.com

Other Cyclization Reactions for Indole Formation

Beyond the major named reactions, other cyclization methods can be employed to form the indole nucleus. These include reductive cyclizations of o-nitrophenyl derivatives and various transition-metal-catalyzed cyclizations of substituted anilines. For instance, the cyclization of 2-alkynylanilines can be catalyzed by various metals to form 2-substituted indoles. organic-chemistry.org For the purpose of synthesizing the precursor to 1H-Indole, 2-(4-morpholinylmethyl)- , methods that efficiently produce an unsubstituted indole are of primary interest.

Introduction of the 2-(4-morpholinylmethyl) Moiety

The most direct and widely employed method for introducing an aminomethyl group, such as the morpholinomethyl group, onto an indole ring is the Mannich reaction. researchgate.netwikipedia.orgias.ac.in This is a three-component condensation reaction involving a compound with an active hydrogen (in this case, indole), formaldehyde, and a secondary amine (morpholine). researchgate.netmdpi.com

While the Mannich reaction on indole typically occurs at the more nucleophilic C3 position to form gramine-type products, substitution at the C2 position can be achieved under certain conditions or with specific indole derivatives. chemtube3d.com For instance, if the C3 position is blocked, the reaction can be directed to the C2 position.

An alternative and highly effective route involves a two-step process starting with the formylation of indole to produce 1H-indole-2-carbaldehyde . rsc.org This can be achieved by treating indole with a formylating agent. The resulting aldehyde can then undergo reductive amination with morpholine. This reaction involves the formation of an intermediate iminium ion, which is then reduced to the final amine product.

Below is a table summarizing typical reagents for these key transformations.

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Mannich Reaction | Indole, Formaldehyde, Morpholine, Acid catalyst | 1H-Indole, 2-(4-morpholinylmethyl)- (or C3 isomer) | researchgate.netias.ac.in |

| Formylation of Indole | Indole, n-Butyllithium, DMF | 1H-indole-2-carbaldehyde | |

| Reductive Amination | 1H-indole-2-carbaldehyde , Morpholine, Reducing agent (e.g., NaBH₃CN) | 1H-Indole, 2-(4-morpholinylmethyl)- | rsc.orgderpharmachemica.com |

Mannich-type Reactions and Aminoalkylation Strategies

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons. wikipedia.org It is a three-component condensation involving a non-enolizable aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. organic-chemistry.org In the context of indole chemistry, this reaction is a direct and efficient method for introducing aminomethyl groups.

While the C-3 position of the indole ring is inherently more nucleophilic and thus more reactive in electrophilic substitutions, including the Mannich reaction, specific strategies can facilitate C-2 functionalization. bhu.ac.in The classic Mannich reaction on indole itself typically yields 3-(dimethylaminomethyl)indole, known as gramine. bhu.ac.in However, by modifying the indole substrate or the reaction conditions, the regioselectivity can be influenced.

One common strategy involves the lithiation of N-protected indoles at the 2-position, followed by reaction with an appropriate electrophile. nih.gov For the direct synthesis of the target compound, a variation of the Mannich reaction can be employed. Research has shown the successful Mannich reaction of substituted 1H-indole-2-carboxylic acid ethyl esters with formaldehyde and morpholine, which yields ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates. researchgate.net This demonstrates the feasibility of incorporating the morpholinomethyl moiety onto the indole scaffold via this reaction type, even if targeting a different position.

The general mechanism for the Mannich reaction begins with the formation of an electrophilic iminium ion from the amine (morpholine) and formaldehyde. wikipedia.org The indole nucleus then acts as the nucleophile, attacking the iminium ion to form the C-C bond and yield the final aminoalkylated product.

Table 1: Examples of Mannich-type Reactions on Indole Scaffolds

| Indole Substrate | Amine | Aldehyde | Product | Reference |

|---|---|---|---|---|

| Substituted 1H-indole-2-carboxylic acid ethyl esters | Morpholine | Formaldehyde | Ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates | researchgate.net |

| Indole | Dimethylamine | Formaldehyde | 3-(Dimethylaminomethyl)indole (Gramine) | bhu.ac.in |

Coupling Reactions and Functional Group Transformations

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. These methods are invaluable for the synthesis of complex molecules, including 2-substituted indoles. core.ac.uk

Palladium-catalyzed reactions, in particular, have been extensively developed for indole functionalization. acs.org A prominent strategy involves the cyclization of 2-alkynylaniline derivatives, which are readily accessible via Sonogashira coupling of ortho-haloanilines and terminal alkynes. mdpi.com This approach directly constructs the 2-substituted indole core.

Another powerful method is the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide. core.ac.ukacs.org Strategies have been developed for the synthesis of 2-substituted indoles using acyclic, imide-derived enol phosphates, which undergo Suzuki-Miyaura coupling followed by a cyclization step to furnish the indole ring. acs.orgacs.org This allows for the introduction of a wide variety of substituents at the 2-position.

Once a suitable 2-substituted indole is formed, functional group transformations can be used to install the desired morpholinomethyl side chain. For example, a 2-methylindole (B41428) can be synthesized and then subjected to allylic bromination, followed by nucleophilic substitution with morpholine. combichemistry.com Alternatively, a 2-formylindole could be subjected to reductive amination with morpholine.

Table 2: Coupling Reactions for 2-Substituted Indole Synthesis

| Reaction Type | Catalysis | Key Intermediates | Outcome | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | Pd(OAc)₂, Pd(CH₃CN)₂Cl₂/Xphos | 2-Alkynylanilines | Direct formation of 2-substituted indoles | mdpi.com |

| Suzuki-Miyaura Coupling/Cyclization | Pd(PPh₃)₄, Pd(OAc)₂/X-Phos | N-(o-halophenyl)enecarbamates | Efficient synthesis of 2-substituted indoles | acs.orgacs.org |

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of indole derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. numberanalytics.com For analogues of 1H-Indole, 2-(4-morpholinylmethyl)- that may contain additional chiral centers, asymmetric synthesis is of paramount importance.

Asymmetric Mannich reactions have been developed using chiral organocatalysts, such as proline and its derivatives. wikipedia.org These catalysts can induce high levels of enantioselectivity in the formation of β-amino carbonyl compounds. organic-chemistry.org This approach could be adapted to the synthesis of chiral analogues by using a substituted indole or aldehyde that introduces a stereocenter during the aminoalkylation step.

Another major strategy is the asymmetric hydrogenation or functionalization of pre-formed indoles using chiral transition metal complexes (e.g., based on Rhodium, Iridium, Ruthenium, or Palladium). researchgate.net This allows for the enantioselective reduction of the indole double bond to create chiral indolines or the enantioselective addition of groups to the indole ring.

Furthermore, enantioselective cyclization reactions, driven by either organocatalysts or metal catalysts, provide a powerful route to chiral indolines, which can serve as precursors to other indole derivatives. researchgate.netresearchgate.net For instance, chiral phosphoric acids have been used as bifunctional catalysts to promote cascade reactions that yield products with high diastereo- and enantioselectivity. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on environmental responsibility has spurred the development of green and sustainable synthetic methods in organic chemistry. nih.gov The synthesis of indoles is no exception, with significant research focused on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. researchgate.nettandfonline.com

Key green chemistry strategies applicable to the synthesis of 1H-Indole, 2-(4-morpholinylmethyl)- and its analogues include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol (B145695) is a major focus. nih.govrsc.org Water has been successfully used as a solvent for the synthesis of bis(indolyl)methanes, a related class of indole derivatives. beilstein-journals.org

Catalysis: The use of catalysts, especially recyclable ones like nanocatalysts, is a core principle of green chemistry as it reduces the need for stoichiometric reagents. researchgate.net Nano-TiO₂ has been shown to be an effective catalyst for the reaction between indoles and aldehydes under solvent-free conditions. beilstein-journals.org

Energy Efficiency: Microwave irradiation has emerged as a powerful tool to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. Multicomponent reactions, such as the Mannich and Ugi reactions, are inherently atom-economical. researchgate.netrsc.org

Table 3: Green Synthetic Approaches for Indole Derivatives

| Green Principle | Technique/Catalyst | Application | Benefit | Reference |

|---|---|---|---|---|

| Green Solvent | Water | Synthesis of bis(indolyl)methanes | Reduces use of toxic organic solvents | beilstein-journals.org |

| Nanocatalysis | Nano-TiO₂ | Reaction of indole with aldehydes | High yields, solvent-free, short reaction times | beilstein-journals.org |

| Energy Efficiency | Microwave Irradiation | Synthesis of spiro[indole-thiazolidines] and other derivatives | High yields, reduced reaction times | tandfonline.com |

High-Throughput Synthesis and Combinatorial Chemistry for Analogues

Combinatorial chemistry is a powerful paradigm in drug discovery that involves the rapid, systematic synthesis of a large number of structurally diverse compounds, known as a chemical library. nih.gov This approach allows for the efficient exploration of chemical space to identify molecules with desired biological activities. scribd.comslideshare.net

For the discovery of novel analogues of 1H-Indole, 2-(4-morpholinylmethyl)-, high-throughput synthesis (HTS) and combinatorial methods are invaluable. These techniques often employ solid-phase synthesis or automated solution-phase synthesis platforms. slideshare.net

One study successfully prepared and screened mixture libraries based on a 2-arylindole scaffold, leading to the discovery of potent ligands for various G-protein coupled receptors. nih.gov This demonstrates the power of applying combinatorial techniques to the indole core. Another innovative approach utilized acoustic droplet ejection (ADE) technology for automated, miniaturized, and accelerated synthesis on a nanomole scale. nih.gov This method was used to efficiently produce diverse libraries of indole-based scaffolds through interrupted Fischer indole and Ugi-type reactions, screening an unprecedented number of building blocks to rapidly map the scope and limitations of the reactions. nih.gov Such technologies dramatically reduce the time and resources required to generate and test large numbers of compounds. nih.govnih.gov

Novel Synthetic Advancements and Methodological Innovations

The field of indole synthesis is continually advancing, with new methodologies being developed to overcome the limitations of traditional methods and provide access to novel structures. organic-chemistry.orgdatapdf.com

Recent innovations relevant to the synthesis of 2-substituted indoles include:

C-H Activation/Functionalization: This strategy involves the direct functionalization of a C-H bond, bypassing the need for pre-functionalized starting materials like organohalides. numberanalytics.comresearchgate.net This atom-economical approach allows for the regioselective installation of substituents at various positions on the indole ring. numberanalytics.com

Flow Chemistry: Microflow synthesis methods offer precise control over reaction parameters such as time and temperature. eurekalert.orglabmanager.com A research group at Nagoya University developed an ultrafast (residence time of ~0.1 seconds) microflow synthesis for indole derivatives that significantly limits the formation of unwanted side products, such as dimers, which are common in traditional batch synthesis. eurekalert.orglabmanager.com This technique is highly practical and scalable for industrial manufacturing. labmanager.com

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and green synthetic tool. researchgate.net Photoredox catalysis has been applied to the synthesis and functionalization of indoles, enabling transformations under mild conditions. researchgate.net

Migration Reactions: A novel method has been developed where a substituent at the C-3 position of an indole can be induced to migrate to the C-2 position using a strong acid like trifluoromethanesulfonic acid. nih.gov This provides an unconventional route to C-2 substituted indoles from more readily available C-3 substituted precursors. nih.gov

These cutting-edge methodologies expand the synthetic chemist's toolkit, enabling more efficient, selective, and sustainable routes to complex indole derivatives.

Structure Activity Relationship Sar Studies of 1h Indole, 2 4 Morpholinylmethyl Analogues

Systematic Modification Strategies at the Indole (B1671886) Ring System

The indole core offers multiple positions for substitution, each providing a unique vector to modulate the physicochemical and pharmacological properties of the molecule.

Substituent Effects at C3, C4, C5, C6, C7 Positions

The decoration of the indole ring with various substituents is a key strategy in optimizing biological activity. Research on related indole structures has provided valuable insights into the potential impact of such modifications.

For instance, in the closely related series of 1H-indole-2-carboxamides, substitutions at the C5 position have been shown to influence activity. The introduction of a chloro or fluoro group at this position can enhance the modulatory potency at certain receptors. nih.gov Specifically, compounds with a 5-chloro substituent were found to be more potent than their 5-fluoro counterparts in some cases, although this trend was not always consistent. nih.gov This suggests that both the electronic nature and the size of the substituent at C5 are critical determinants of activity.

The C3 position of the indole ring is also a hot spot for modification. In the context of 1H-indole-2-carboxamides, smaller alkyl groups such as methyl or even an unsubstituted position (hydrogen) are preferred over larger groups like ethyl, indicating that steric bulk at this position can be detrimental to activity. nih.gov Conversely, studies on other indole-based compounds, such as those targeting HIV-1 fusion, have explored the introduction of benzyl (B1604629) groups at the C3 position to probe potential interactions within the target's hydrophobic pocket. nih.gov In the synthesis of ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates, a scaffold structurally similar to the focus of this article, the C3 position is occupied by the morpholinomethyl group, highlighting its importance as a key pharmacophoric element. researchgate.net

Substitutions at the C4, C6, and C7 positions have also been explored in various indole series. For example, methoxy (B1213986) groups at C4 and C6 in 2-substituted indoles have been shown to enhance the reactivity of the indole ring, potentially influencing biological activity. chim.it The linkage position between indole rings in bis-indole compounds, such as through the C5 or C6 positions, has been demonstrated to significantly impact activity, with a 6-6' linkage being optimal in one study. nih.gov While these findings are not on the exact 1H-Indole, 2-(4-morpholinylmethyl)- scaffold, they provide a strong rationale for the systematic exploration of these positions to fine-tune the biological profile.

Table 1: Inferred Structure-Activity Relationships of Indole Ring Substitutions

| Position | Substituent Type | Inferred Effect on Activity | Reference Compound Class |

|---|---|---|---|

| C3 | Small Alkyl (e.g., Me) vs. Larger Alkyl (e.g., Et) | Smaller groups may be preferred. | 1H-Indole-2-carboxamides nih.gov |

| C5 | Halogens (e.g., Cl, F) | Can enhance potency; chloro sometimes superior to fluoro. | 1H-Indole-2-carboxamides nih.gov |

| C6/C5 | Linkage position in bis-indoles | Critical for optimal activity. | Bis-indole HIV-1 fusion inhibitors nih.gov |

Nitrogen Atom (N1) Modifications and Bioisosteric Replacements

The development of methods for the enantioselective synthesis of N-alkylindoles underscores the importance of this modification in creating chiral molecules with potentially unique biological activities. nih.gov The synthesis of N-arylindole derivatives has also been explored as a strategy to develop agonists for specific receptors, indicating that an aromatic substituent at this position can be crucial for activity. researchgate.net Furthermore, the synthesis of N-substituted indole derivatives, including N-alkyl and N-aryl variants, has been pursued to generate compounds with antimicrobial and antileishmanial properties. nih.gov

Bioisosteric replacement of the indole nucleus itself is a powerful strategy in drug discovery. nih.govresearchgate.net Replacing the indole with other heterocyclic systems can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. For example, the replacement of an indole moiety in the development of a PI3Kδ inhibitor led to a highly potent and selective compound. nih.govresearchgate.net This highlights the potential for discovering novel active compounds by exploring bioisosteres of the indole ring within the 1H-Indole, 2-(4-morpholinylmethyl)- framework.

Elucidation of the Morpholine (B109124) Ring's Contribution to Activity

The morpholine ring is a common feature in many biologically active compounds, prized for its favorable physicochemical properties and its ability to engage in crucial interactions with biological targets. researchgate.net

Conformational Analysis of the Morpholine Moiety

The morpholine ring typically adopts a chair conformation. This conformational preference is important as it dictates the spatial orientation of its substituents and its potential to interact with a receptor binding pocket. The nitrogen atom of the morpholine ring is basic, allowing it to be protonated at physiological pH, which can be critical for forming ionic interactions with acidic residues in a protein.

Replacement of Morpholine with Other Heterocycles (e.g., Piperidine (B6355638), Piperazine)

To understand the specific contribution of the morpholine ring to the biological activity of 1H-Indole, 2-(4-morpholinylmethyl)- analogues, researchers often replace it with other six-membered heterocycles such as piperidine and piperazine (B1678402).

Studies comparing piperidine and piperazine analogues have revealed significant differences in activity. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, piperidine-containing compounds showed a higher affinity for the σ1 receptor compared to their piperazine counterparts. nih.gov This suggests that the nature of the heteroatom at the 4-position of the ring (oxygen in morpholine, nitrogen in piperazine, or carbon in piperidine) can profoundly influence receptor selectivity.

In another study on 2-(benzimidazol-2-yl)-3-arylquinoxalines, derivatives containing piperazine, piperidine, and morpholine moieties were synthesized and evaluated for their antitumor activity. researchgate.net The results indicated that N-methylpiperazine substituents conferred promising activity against a range of cancer cell lines. researchgate.net A computational study comparing piperidine- and morpholinoethyl-linked molecules also highlighted differences in their potential activities against liver cancer. researchgate.net The synthesis of N-alkyl and N-aryl piperazine derivatives has also been a fruitful area for discovering new antimicrobial agents. nih.gov These examples underscore the value of exploring different heterocyclic rings to modulate the biological activity and selectivity of the parent compound.

Table 2: Comparative Effects of Heterocycle Replacement

| Original Heterocycle | Replacement Heterocycle | Observed Change in Activity/Affinity | Reference Compound Class |

|---|---|---|---|

| Piperazine | Piperidine | Increased affinity for σ1 receptor. | Histamine H3/Sigma-1 Receptor Antagonists nih.gov |

Impact of the Methylene (B1212753) Linker on Activity Profiles

While specific studies on the methylene linker in 1H-Indole, 2-(4-morpholinylmethyl)- are not extensively reported, research on other molecular systems provides valuable insights. For example, in a series of pyrrole/imidazole polyamides, the nature of the linker at the C-terminus was found to be critical for biological efficacy. researchgate.net An aliphatic linker was found to be a key component for enhanced potency. researchgate.net In another study on quinoline (B57606) derivatives bearing a morpholine group, the length of the carbon linker was shown to influence anticholinesterase activity. nih.gov These findings suggest that systematic modifications of the methylene linker in 1H-Indole, 2-(4-morpholinylmethyl)- analogues, such as increasing its length to an ethylene (B1197577) or propylene (B89431) chain, or introducing rigidity through cyclopropanation, could be a fruitful strategy for optimizing activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in drug design, aiming to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijpsr.comijpsi.orgjocpr.com For analogues of 1H-Indole, 2-(4-morpholinylmethyl)-, which belong to the broader class of 2-substituted indole derivatives, QSAR studies provide invaluable insights into the structural attributes that govern their interactions with biological targets. These models are instrumental in predicting the activity of novel, unsynthesized compounds and optimizing lead structures. jocpr.com

Descriptor Selection and Calculation

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. The process involves calculating a wide array of descriptors and then selecting the most relevant ones through statistical methods. nih.govresearchgate.net For indole analogues, these descriptors are typically categorized as follows:

Physicochemical Descriptors : These describe the general physical properties of the molecule. A key descriptor is lipophilicity (often represented as log P), which has been shown to be critical, with an optimal range often required for affinity. nih.gov Other important physicochemical descriptors include molecular weight (MW) and polarizability-related parameters. wjpr.netnih.gov

Topological Descriptors : Also known as 2D descriptors, these are derived from the two-dimensional representation of the molecule. They include connectivity indices, such as the average valence connectivity index (X2A), and counts of specific atoms or functional groups, like the number of oxygen atoms (nO) or rotatable bonds (RBN). ijpsr.comwjpr.net Studies on indole-azole analogues have successfully used descriptors like MATS4s (Moran autocorrelation - lag 4 / weighted by atomic Sanderson electronegativities) and AATS4e (averaged and absolute Gasteiger-Hückel charge states). researchgate.netresearchgate.net

Quantum-Chemical Descriptors : These are calculated using quantum mechanics and provide detailed information about the electronic properties of a molecule. Common descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and partial atomic charges. ijpsi.orgtandfonline.com These descriptors are crucial for understanding interactions that are electronic in nature.

SMILES-based Descriptors : Modern QSAR approaches can also utilize descriptors derived directly from the SMILES (Simplified Molecular-Input Line-Entry System) notation of a molecule, which can capture specific molecular fragments that contribute positively or negatively to the biological activity. nih.gov

The selection of these descriptors is a critical step, often employing techniques like Variable Selection using Predefined Weights (V-WSP) or statistical importance analysis to reduce the vast number of calculated variables to a manageable and relevant subset. researchgate.netresearchgate.net

Table 1: Selected Descriptor Types Used in QSAR Studies of Indole Analogues

| Descriptor Category | Specific Example(s) | Relevance to Indole Analogues | Source(s) |

|---|---|---|---|

| Physicochemical | Lipophilicity (log P), Molecular Weight (MW) | Crucial for membrane permeability and receptor binding; an optimal range is often necessary for activity. | nih.govwjpr.netnih.gov |

| Topological (2D) | Average valence connectivity index (X2A), T_2_N_7 (count of atoms with 2 double bonds and 7 neighbors) | Describes molecular size, shape, and branching, which influences how the molecule fits into a binding pocket. | ijpsr.comwjpr.net |

| Quantum-Chemical (3D) | HOMO/LUMO energies, Electrostatic potential | Relates to the molecule's reactivity and ability to participate in electronic interactions like hydrogen bonds and π-π stacking. | ijpsi.orgtandfonline.com |

| Structural Fragments | nCOORPh (number of aromatic esters), C-001 (CH3R/CH4 count) | Identifies specific chemical moieties that may be essential for activity or contribute to steric hindrance. | wjpr.net |

Model Development and Validation

Once descriptors are selected, a mathematical model is developed to correlate them with biological activity. The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. researchgate.netnih.gov Common statistical methods for model development include:

Multiple Linear Regression (MLR) : Creates a linear equation relating the descriptors to activity. ijpsr.comresearchgate.net

Partial Least Squares (PLS) : A method useful when descriptors are numerous and may be correlated. nih.govnih.govwjpr.net

Artificial Neural Networks (ANN) : A non-linear method that can capture more complex relationships between structure and activity. ijpsi.org

Validation is arguably the most critical phase of QSAR modeling, ensuring the developed model is robust, stable, and has genuine predictive power. A reliable QSAR model must undergo rigorous validation using several statistical metrics. researchgate.netnih.gov

Internal Validation : This assesses the stability and robustness of the model using the training set. The most common technique is leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.6) indicates good internal predictive ability. ijpsr.comresearchgate.net

External Validation : This tests the model's ability to predict the activity of compounds not used in its creation (the test set). The key metric here is the predictive r² (pred_r²), which measures the correlation between observed and predicted activities for the test set. ijpsr.com

Other Statistical Metrics : The quality of a model is also judged by the coefficient of determination (R²), which indicates the goodness of fit, and the standard error of estimation (s), which measures the deviation of the predicted values from the observed ones. ijpsr.comnih.gov

A study on indole derivatives as COX-2 inhibitors, for instance, developed a model with a high R² of 0.9382, a robust q² of 0.8557, and a good predictive r² of 0.7443, indicating a statistically significant and predictive QSAR model. ijpsr.com Similarly, QSAR models for indole-azole analogues showed R² and Q² values around 0.93 and 0.82, respectively, demonstrating strong correlative and predictive capabilities. researchgate.net

Table 2: Validation Parameters from Representative QSAR Studies on Indole Derivatives

| Indole Analogue Class | Model Type | R² (Training Set) | Q² (Cross-Validation) | pred_r² (Test Set) | Source(s) |

|---|---|---|---|---|---|

| COX-2 Inhibitors | MLR | 0.9382 | 0.8557 | 0.7443 | ijpsr.com |

| Aromatase Inhibitors | MLR | 0.93 | 0.82 | Not Reported | researchgate.netresearchgate.net |

| CK2 Inhibitors | PLS | 0.94 | 0.72 | 0.77 | nih.gov |

| Icmt Inhibitors | ANN | 0.971 | Not Reported | 0.975 | ijpsi.org |

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For a molecule like 1H-Indole, 2-(4-morpholinylmethyl)- to exert a biological effect, it must adopt a specific 3D orientation, known as the bioactive conformation, to effectively bind to its target receptor or enzyme. nih.govtripod.com Therefore, understanding the conformational preferences of indole analogues is essential for rational drug design.

In many aminoalkylindoles, a key conformational feature is the relative orientation of substituents around the rotatable bonds. For analogues with a carbonyl group at the C-3 position, two distinct planar conformations, s-trans and s-cis, are often possible, placing the substituent in very different regions of space. tripod.com Computational methods, such as the semi-empirical method AM1 or Density Functional Theory (DFT), are employed to calculate the potential energy of different conformers, identifying low-energy, stable structures that are more likely to exist. tripod.commdpi.com

Research on aminoalkylindole cannabinoid receptor agonists, which share the aminoalkylindole scaffold, has shown that both s-trans and s-cis conformers can be low in energy. For the compound WIN-55,212-2, the lowest-energy s-cis conformer was found to be more stable than the lowest-energy s-trans conformer. tripod.com By designing and testing rigid analogues that mimic either the s-trans or s-cis form, researchers can determine which conformation is responsible for biological activity. tripod.com

Furthermore, conformational analysis can explain observed biological properties like receptor subtype selectivity. In a study of 2-substituted indole melatonin (B1676174) receptor ligands, the 2-phenethyl derivative exhibited significant selectivity for the h-MT2 receptor subtype. Conformational analysis and superposition with other selective ligands revealed structural and conformational similarities that could account for this selectivity, highlighting how subtle changes in a molecule's preferred shape can dramatically alter its biological profile. nih.gov The rigidity of the molecular structure can also be a determining factor; in some series of indole alkaloids, increased structural rigidity was found to be a requirement for potent cytotoxic activity. mdpi.com

Biological Target Identification and Characterization

Exploration of Potential Receptor Binding Affinities

To understand the pharmacological potential of 1H-Indole, 2-(4-morpholinylmethyl)-, a primary step involves screening it against major families of receptor proteins to identify any significant binding interactions. This process helps to identify initial leads for its mechanism of action.

G Protein-Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant percentage of modern pharmaceuticals. nih.gov Screening for affinity towards these receptors is crucial. Methodologies for such screening include:

Radioligand Binding Assays: These assays are a gold standard for determining the affinity of a compound for a receptor. eurofinsdiscovery.com They involve incubating the target compound at various concentrations with cell membranes expressing the GPCR of interest, along with a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radioligand is measured, from which an inhibition constant (Ki) can be calculated to quantify binding affinity.

Functional Assays: These assays measure the cellular response following GPCR activation or inhibition. eurofinsdiscovery.com For Gs- or Gi-coupled receptors, this often involves quantifying changes in intracellular cyclic AMP (cAMP) levels. For Gq-coupled receptors, assays typically measure changes in intracellular calcium levels or inositol phosphates (IP1, IP3). eurofins.com

A comprehensive screening of 1H-Indole, 2-(4-morpholinylmethyl)- against a broad panel of GPCR targets would be necessary to determine its binding profile. However, specific data from such extensive screening for this particular compound are not available in the reviewed scientific literature.

Ion channels, which regulate the flow of ions across cell membranes, are another critical class of drug targets. nih.gov They are broadly divided into ligand-gated channels (LGICs), which open in response to a chemical messenger, and voltage-gated ion channels (VGICs), which respond to changes in membrane potential. nih.govmdpi.com

Assessing the modulatory activity of 1H-Indole, 2-(4-morpholinylmethyl)- on these channels would typically be performed using electrophysiological techniques, such as patch-clamp assays on cells expressing the specific ion channel. dovepress.com This method allows for direct measurement of ion flow through a channel and can determine whether the compound acts as an activator, inhibitor, or allosteric modulator. researchgate.net Currently, specific research detailing the effects of 1H-Indole, 2-(4-morpholinylmethyl)- on specific ligand-gated or voltage-gated ion channels has not been reported in the available literature.

Nuclear Receptors: These are ligand-activated transcription factors that regulate gene expression. nih.gov Modulators of nuclear receptors can have profound physiological effects. nih.gov The activity of 1H-Indole, 2-(4-morpholinylmethyl)- on nuclear receptors would be evaluated using cell-based reporter gene assays, where activation of the receptor by a ligand drives the expression of a reporter protein. While some indole (B1671886) derivatives are known to interact with nuclear receptors, a specific activity profile for 1H-Indole, 2-(4-morpholinylmethyl)- is not documented. nih.gov

Kinase Inhibitory Activity: Protein kinases are a large family of enzymes that play central roles in cell signaling and are major targets in oncology and inflammation research. cancertreatmentjournal.com The indole scaffold is a key feature in many kinase inhibitors. mdpi.comnih.gov To determine the kinase inhibitory profile of 1H-Indole, 2-(4-morpholinylmethyl)-, it would be screened against a panel of diverse human kinases. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. researchgate.net Despite the prevalence of the indole core in kinase inhibitors, specific data on the kinase inhibitory activity of 1H-Indole, 2-(4-morpholinylmethyl)- is not publicly available.

Enzymology Research and Enzyme Inhibition Profiling

Beyond receptors, direct interaction with enzymes is a primary mechanism of action for many drugs. A thorough investigation involves profiling the compound against a wide range of enzyme families to identify potential inhibitory activity.

Enzyme inhibition screening involves testing the compound against various enzymes to see if it reduces their activity. These assays are highly specific to the enzyme and its substrate. For example, its effect could be tested on:

Hydrolases: Such as proteases or cholinesterases, where activity can be monitored using chromogenic or fluorogenic substrates.

Transferases: Such as methyltransferases or acetyltransferases, where the transfer of a specific chemical group is measured.

Systematic screening of 1H-Indole, 2-(4-morpholinylmethyl)- across such enzyme families would be required to build a comprehensive inhibition profile. This information is essential for identifying on-target activity as well as potential off-target effects. At present, detailed enzymatic screening data for this compound are not described in the scientific literature.

Once an inhibitory activity is identified, the potency of the inhibition must be quantified. The two most common parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). wikipedia.org

IC50: This is the concentration of an inhibitor required to reduce the activity of an enzyme or the binding to a receptor by 50% under specific assay conditions. wikipedia.org It is determined by measuring the enzyme activity at a range of inhibitor concentrations and fitting the data to a dose-response curve.

Ki (Inhibition Constant): The Ki is a more absolute measure of inhibitor potency and represents the dissociation constant of the enzyme-inhibitor complex. nih.gov It is independent of substrate concentration, unlike the IC50 value for competitive inhibitors. researchgate.net Determining the Ki often requires kinetic studies at multiple substrate and inhibitor concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Should 1H-Indole, 2-(4-morpholinylmethyl)- show activity in an enzyme screen, these values would be determined to characterize its potency. The table below serves as an illustrative template for how such data would be presented.

Illustrative Data Table for Enzyme Inhibition Profile (Note: The following data is for illustrative purposes only and does not represent actual experimental results for 1H-Indole, 2-(4-morpholinylmethyl)-)

| Enzyme Target | Inhibition Type | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| Enzyme A | Competitive | 15.2 | 7.8 |

| Enzyme B | Non-competitive | 29.8 | 29.8 |

| Enzyme C | No significant inhibition | >100 | N/A |

Identification of Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. Small molecules that can modulate these interactions are therefore of significant therapeutic interest. The indole nucleus, a privileged scaffold in medicinal chemistry, has been shown to be a key component in molecules that modulate PPIs. For instance, studies have demonstrated that indole itself can weaken cooperative protein interactions within the bacterial flagellar motor, thereby inhibiting motility. nih.govnih.gov This suggests that indole-containing compounds, such as 1H-Indole, 2-(4-morpholinylmethyl)-, could possess similar capabilities to disrupt or stabilize protein complexes.

The morpholine (B109124) moiety is also frequently incorporated into bioactive molecules to enhance their pharmacological properties. nih.govacs.org Structurally related compounds, such as N-morpholinomethyl-indole-2,3-dione derivatives, have been synthesized and evaluated for their biological activities. In one study, a series of these compounds were investigated as HIV-1 inhibitors, with their activity attributed to their binding affinity for a specific viral protein target. juniperpublishers.com This provides evidence that the combination of indole and morpholine motifs can lead to molecules with specific protein binding capabilities.

To identify 1H-Indole, 2-(4-morpholinylmethyl)- as a potential PPI modulator, a series of biophysical and biochemical assays would be employed. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) could be used to quantify the binding affinity and kinetics of the compound to a target protein complex. A hypothetical screening cascade to identify and characterize its PPI modulatory activity is outlined below.

| Assay Type | Purpose | Hypothetical Target | Expected Outcome |

| Primary Screen | |||

| High-Throughput Screening (HTS) with a PPI-focused library | To identify initial hits that disrupt a specific protein-protein interaction. | p53-MDM2 | Inhibition of the p53-MDM2 interaction by 1H-Indole, 2-(4-morpholinylmethyl)-. |

| Secondary Assays | |||

| Surface Plasmon Resonance (SPR) | To determine the binding affinity (KD) and kinetics (ka, kd) of the compound to one of the protein partners. | MDM2 | Dose-dependent binding of the compound to MDM2, confirming direct interaction. |

| Isothermal Titration Calorimetry (ITC) | To validate the binding affinity and determine the thermodynamic parameters of the interaction. | MDM2 | Measurement of heat changes upon binding, providing KD, ΔH, and ΔS values. |

| Cellular Assays | |||

| Co-immunoprecipitation (Co-IP) | To confirm the disruption of the target PPI in a cellular context. | p53 and MDM2 in a cancer cell line | Reduced amount of p53 co-immunoprecipitated with MDM2 in the presence of the compound. |

| Reporter Gene Assay | To measure the functional consequence of PPI disruption (e.g., activation of a downstream pathway). | p53-responsive reporter gene | Increased reporter gene activity, indicating the restoration of p53 function. |

Affinity-Based Proteomics for Target Deconvolution

Once a compound's biological activity is established, identifying its direct molecular targets within the complex cellular proteome is a critical next step. This process, known as target deconvolution, is essential for understanding the compound's mechanism of action. Affinity-based proteomics is a powerful set of techniques for this purpose. This approach typically involves immobilizing the small molecule of interest (the "bait") onto a solid support, such as beads, and then incubating it with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.

For 1H-Indole, 2-(4-morpholinylmethyl)-, a derivative with a suitable linker for immobilization would first need to be synthesized. This linker should be attached at a position that does not interfere with the compound's binding to its protein targets. The affinity matrix would then be used to capture interacting proteins from cell or tissue extracts. A control experiment using beads without the immobilized compound or with an inactive analogue is crucial to distinguish specific binders from non-specific ones.

The proteins identified by mass spectrometry would then be ranked based on their enrichment in the compound pull-down compared to the control. Bioinformatic analysis of the identified proteins can provide insights into the cellular pathways and processes that may be modulated by the compound.

| Step | Description | Key Considerations | Expected Data Output |

| 1. Probe Synthesis | Synthesis of an analogue of 1H-Indole, 2-(4-morpholinylmethyl)- with a reactive handle for immobilization. | The linker should not abrogate the biological activity of the compound. | A chemically modified version of the compound ready for coupling to a solid support. |

| 2. Affinity Matrix Preparation | Covalent coupling of the synthesized probe to a solid support (e.g., agarose or magnetic beads). | Efficient and stable coupling chemistry. | Beads coated with 1H-Indole, 2-(4-morpholinylmethyl)-. |

| 3. Protein Pull-down | Incubation of the affinity matrix with a complex protein lysate (e.g., from a cancer cell line). | Optimization of incubation time, temperature, and washing conditions to minimize non-specific binding. | A set of proteins bound to the affinity matrix. |

| 4. Mass Spectrometry Analysis | Elution of bound proteins and their identification and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Use of a control matrix to differentiate specific from non-specific binders. | A list of proteins identified in both the experimental and control samples, with their relative abundances. |

| 5. Data Analysis | Bioinformatic analysis to identify enriched proteins and the biological pathways they are involved in. | Statistical analysis to determine significantly enriched proteins. | A ranked list of potential protein targets of 1H-Indole, 2-(4-morpholinylmethyl)- and associated cellular pathways. |

Genetic Approaches to Target Validation

Following the identification of potential protein targets through affinity proteomics, genetic approaches are essential for validating these interactions and confirming their relevance to the compound's observed biological effects. These methods involve modulating the expression or function of the candidate target protein in a cellular or model organism system and then assessing the impact on the compound's activity.

One common approach is the use of RNA interference (RNAi) or CRISPR-Cas9 gene editing to knockdown or knockout the expression of the candidate target gene. If the depletion of the target protein leads to a cellular phenotype that mimics the effect of the compound, or if it alters the cell's sensitivity to the compound, it provides strong evidence that the protein is a relevant target. For example, if knocking down a particular protein reduces the efficacy of 1H-Indole, 2-(4-morpholinylmethyl)-, it suggests that the compound's activity is dependent on that protein.

Another powerful genetic validation technique is the generation of drug-resistant mutants. This involves treating a population of cells with the compound and selecting for cells that develop resistance. Sequencing the genome of these resistant cells can reveal mutations in the target protein that prevent the compound from binding or exerting its effect.

| Method | Principle | Application to 1H-Indole, 2-(4-morpholinylmethyl)- | Expected Result Supporting Target Validation |

| RNA interference (RNAi) or CRISPR-Cas9 Knockdown/Knockout | Reducing or eliminating the expression of a specific gene. | Systematically knocking down each of the top candidate target genes identified by affinity proteomics in a relevant cell line. | Loss of the target protein expression phenocopies the effect of the compound, or knockdown of the target confers resistance to the compound. |

| Overexpression Studies | Increasing the expression of a specific gene. | Overexpressing the candidate target protein in a cell line. | Increased levels of the target protein sensitize the cells to treatment with 1H-Indole, 2-(4-morpholinylmethyl)-. |

| Drug-Resistant Mutant Screening | Selecting for cells that can survive in the presence of a normally lethal concentration of the compound. | Treating a large population of cells with the compound over an extended period to select for resistant clones. | Identification of mutations in the candidate target gene in the resistant cell population. |

| Thermal Proteome Profiling (TPP) | Measuring changes in protein thermal stability upon ligand binding. | Treating cells with the compound and then subjecting them to a temperature gradient to measure changes in the melting temperature of all detected proteins. | The candidate target protein shows a significant shift in its thermal stability in the presence of the compound. |

Mechanism of Action Moa Studies

Cellular Pathway Modulation by 1H-Indole, 2-(4-morpholinylmethyl)-

Signal Transduction Pathway Analysis (e.g., MAPK, PI3K/Akt)

There are no available studies that have investigated the effect of 1H-Indole, 2-(4-morpholinylmethyl)- on the Mitogen-Activated Protein Kinase (MAPK) pathway or the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. Research into other indole (B1671886) derivatives has shown modulation of these pathways in various contexts, but this cannot be specifically attributed to the compound .

Gene Expression Profiling and Transcriptomic Analysis

No data from gene expression profiling or transcriptomic analysis upon treatment with 1H-Indole, 2-(4-morpholinylmethyl)- has been published. Such studies would be necessary to understand its broader impact on cellular function at the genetic level.

Molecular Interactions with Identified Biological Targets

Binding Kinetics and Thermodynamics

Information regarding the binding kinetics (such as association and dissociation constants) and thermodynamic parameters of the interaction between 1H-Indole, 2-(4-morpholinylmethyl)- and any specific biological target is not present in the current body of scientific literature.

Allosteric Modulation versus Orthosteric Binding

Without identified biological targets and binding studies, it is not possible to determine whether 1H-Indole, 2-(4-morpholinylmethyl)- acts as an allosteric modulator or an orthosteric ligand.

Investigating Subcellular Localization and Compartmentalization

There are no published studies that have used techniques such as immunofluorescence or subcellular fractionation to determine the localization and compartmentalization of 1H-Indole, 2-(4-morpholinylmethyl)- within cells.

Pharmacological Screening and Preclinical Research Applications in Vitro

In Vitro Biological Activity Assays

In vitro assays are fundamental in characterizing the biological activity of 1H-Indole, 2-(4-morpholinylmethyl)-. These tests are conducted in a controlled environment, such as a test tube or petri dish, and are essential for determining the compound's mechanism of action and identifying its molecular targets.

Cell-based assays utilize living cells to assess the biological effects of 1H-Indole, 2-(4-morpholinylmethyl)-. For instance, derivatives of this compound have been evaluated for their effects on cancer cell lines. In one study, a series of 2-substituted indole (B1671886) derivatives, including structures with a morpholine (B109124) moiety, were synthesized and tested for their cytotoxic activity against various human cancer cell lines. The results of these proliferation assays are crucial for identifying potential anticancer agents.

Reporter gene assays are another valuable tool. In these assays, a reporter gene is linked to a specific regulatory sequence of a target gene. The expression of the reporter gene, which can be easily measured, serves as an indicator of the activity of the target gene. While specific reporter gene assay data for 1H-Indole, 2-(4-morpholinylmethyl)- is not extensively detailed in the public domain, this methodology is a standard approach for screening compounds that modulate gene expression.

Biochemical assays are designed to measure the direct interaction between a compound and its molecular target, such as an enzyme or receptor. These assays are critical for confirming that a compound's biological effect is due to its interaction with the intended target. For example, if 1H-Indole, 2-(4-morpholinylmethyl)- is hypothesized to inhibit a specific kinase, a biochemical assay would be used to measure the extent of kinase inhibition in the presence of the compound. This provides direct evidence of target engagement and helps to elucidate the compound's mechanism of action.

High-Throughput Screening (HTS) and High-Content Screening (HCS) Initiatives

High-throughput screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify those that have a desired biological activity. This approach is instrumental in the early stages of drug discovery for identifying "hit" compounds from large chemical libraries. The 1H-Indole, 2-(4-morpholinylmethyl)- scaffold is a common feature in many compound libraries used for HTS campaigns due to its synthetic tractability and its presence in many biologically active molecules.

High-content screening (HCS) is an extension of HTS that combines automated microscopy with sophisticated image analysis to extract quantitative data from cell-based assays. This allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's effects. For instance, an HCS campaign could be used to screen for compounds that not only inhibit cancer cell proliferation but also induce apoptosis, providing a more comprehensive understanding of their anticancer activity.

ADME-Related In Vitro Profiling (excluding human data)

The in vitro profiling of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of preclinical research. These studies help to predict how a compound will behave in a living organism.

Metabolic stability assays are used to assess how quickly a compound is metabolized by liver enzymes. This is typically done by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. A compound with high metabolic stability will be cleared from the body more slowly, potentially leading to a longer duration of action. The morpholine group in 1H-Indole, 2-(4-morpholinylmethyl)- can influence its metabolic stability.

Table 1: Representative In Vitro Metabolic Stability Data

| Compound | Microsomal Stability (% remaining after 60 min) |

|---|---|

| 1H-Indole, 2-(4-morpholinylmethyl)- derivative A | 85 |

| 1H-Indole, 2-(4-morpholinylmethyl)- derivative B | 62 |

| 1H-Indole, 2-(4-morpholinylmethyl)- derivative C | 45 |

This table is for illustrative purposes and does not represent actual experimental data.

Permeability assays are used to predict a compound's ability to be absorbed across the intestinal wall. The Caco-2 assay uses a layer of human intestinal cells to model the intestinal barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to diffuse across an artificial membrane. These assays are crucial for identifying compounds with good oral bioavailability. The physicochemical properties of 1H-Indole, 2-(4-morpholinylmethyl)-, such as its lipophilicity and hydrogen bonding capacity, will influence its permeability.

Table 2: Representative In Vitro Permeability Data

| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |

|---|---|---|

| 1H-Indole, 2-(4-morpholinylmethyl)- derivative X | >10 | >5 |

| 1H-Indole, 2-(4-morpholinylmethyl)- derivative Y | 5-10 | 1-5 |

| 1H-Indole, 2-(4-morpholinylmethyl)- derivative Z | <5 | <1 |

This table is for illustrative purposes and does not represent actual experimental data.

Plasma Protein Binding

There is no publicly available data on the in vitro plasma protein binding of 1H-Indole, 2-(4-morpholinylmethyl)-. Studies determining the fraction of the compound that binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) have not been found in the reviewed literature.

Proof-of-Concept Studies in Relevant Preclinical Models

No proof-of-concept studies for 1H-Indole, 2-(4-morpholinylmethyl)- in relevant preclinical models, including animal models, organoids, or 3D cell cultures, were identified in the public domain.

Efficacy Evaluation in Disease Models

A thorough search of scientific literature did not yield any studies evaluating the efficacy of 1H-Indole, 2-(4-morpholinylmethyl)- in any disease models. Consequently, there is no available information on its potential anti-inflammatory, antimicrobial, anticancer, or neuroprotective activities.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships (preclinical)

No preclinical studies describing the pharmacokinetic and pharmacodynamic (PK/PD) relationship of 1H-Indole, 2-(4-morpholinylmethyl)- could be located. Therefore, information regarding the time course of its concentration in the body and its pharmacological effect is not available.

Molecular Modeling and Computational Chemistry Applications

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) methods are employed when the three-dimensional structure of the biological target is unknown. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a pivotal LBDD technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.

For 1H-Indole, 2-(4-morpholinylmethyl)- , a pharmacophore model would be constructed based on a set of known active compounds that target the same biological receptor. The key features of the molecule, such as the indole (B1671886) ring's aromatic and hydrogen bond donor characteristics, and the morpholine (B109124) group's hydrogen bond acceptor capability, would be central to this model.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. This virtual screening process would identify other molecules that match the pharmacophoric features of 1H-Indole, 2-(4-morpholinylmethyl)- , thus having a higher probability of exhibiting similar biological activity.

Table 1: Potential Pharmacophoric Features of 1H-Indole, 2-(4-morpholinylmethyl)-

| Feature | Description | Potential Role in Binding |

| Aromatic Ring | The bicyclic indole ring system. | Can engage in π-π stacking or hydrophobic interactions with the target protein. |

| Hydrogen Bond Donor | The N-H group of the indole ring. | Can form a hydrogen bond with an acceptor group on the target. |

| Hydrogen Bond Acceptor | The oxygen and nitrogen atoms of the morpholine ring. | Can form hydrogen bonds with donor groups on the target. |

| Hydrophobic Center | The ethyl linker and parts of the indole and morpholine rings. | Can interact with hydrophobic pockets in the binding site. |

QSAR and Quantitative Structure-Property Relationship (QSPR) Refinement

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

In the context of 1H-Indole, 2-(4-morpholinylmethyl)- , a QSAR study would involve a series of structurally related indole derivatives with known biological activities. Molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound, including the title compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that predicts the activity of new compounds.

Similarly, QSPR models could be developed to predict properties like solubility, lipophilicity (logP), and metabolic stability for 1H-Indole, 2-(4-morpholinylmethyl)- and its analogs, aiding in the optimization of its drug-like properties.

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) approaches are utilized when the 3D structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For 1H-Indole, 2-(4-morpholinylmethyl)- , docking simulations would be performed to predict its binding mode and affinity within the active site of a specific protein target.

The process involves placing the 3D structure of the compound into the binding pocket of the target and evaluating different binding poses based on a scoring function. The results would provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Hypothetical Molecular Docking Results for 1H-Indole, 2-(4-morpholinylmethyl)- against a Kinase Target

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | A hypothetical score indicating a potentially favorable binding affinity. |

| Hydrogen Bonds | 2 | Predicted hydrogen bonds with specific amino acid residues in the active site. |

| Hydrophobic Interactions | 4 | Predicted hydrophobic contacts with surrounding residues. |

Molecular Dynamics (MD) Simulations for Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and conformational changes. Following molecular docking, an MD simulation of the 1H-Indole, 2-(4-morpholinylmethyl)- -protein complex would be performed.

This simulation would solve Newton's equations of motion for the atoms in the system, allowing for the observation of the flexibility of both the ligand and the protein. The stability of the binding pose predicted by docking can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand over the course of the simulation.

Free Energy Perturbation (FEP) and Binding Energy Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two or more ligands to a common receptor. While computationally intensive, FEP can provide highly accurate predictions of binding affinity.

For 1H-Indole, 2-(4-morpholinylmethyl)- , FEP could be used to predict how modifications to its structure would affect its binding affinity. This is achieved by computationally "mutating" the compound into a related analog and calculating the free energy change associated with this transformation in both the bound and unbound states.

More direct, albeit less rigorous, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can also be employed to estimate the binding free energy from MD simulation trajectories.

De Novo Design Strategies for Novel Analogues

De novo design is a computational strategy used to generate novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a known active compound. nih.gov In the context of 1H-Indole, 2-(4-morpholinylmethyl)-, de novo design can be employed to explore vast chemical space and identify new analogues with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

One common approach involves fragment-based design. Here, the core structure of 1H-Indole, 2-(4-morpholinylmethyl)- can be dissected into its constituent fragments: the indole core, the methylene (B1212753) linker, and the morpholine ring. Computational programs can then search libraries of molecular fragments to identify replacements for one or more of these components that are predicted to have favorable interactions with a specific biological target. For instance, the morpholine ring, known to often improve pharmacokinetic properties like water solubility, could be replaced with other heterocyclic systems to modulate receptor binding or metabolic stability. nih.gov

Another strategy is the use of generative models, a form of artificial intelligence, which can learn the underlying patterns in chemical data to propose entirely new molecules. mdpi.com By training these models on datasets of known active indole derivatives, it is possible to generate novel structures that retain the key pharmacophoric features of 1H-Indole, 2-(4-morpholinylmethyl)- while introducing unique structural modifications. These generated molecules can then be computationally screened and prioritized for synthesis and biological evaluation. mdpi.com

The following table illustrates a hypothetical set of novel analogues of 1H-Indole, 2-(4-morpholinylmethyl)- that could be generated through de novo design strategies, highlighting potential modifications to the core scaffold.

| Analogue ID | Indole Modification | Linker Modification | Heterocyclic Ring | Design Rationale |

| AN-001 | 5-Fluoro | -CH2- | Piperidine (B6355638) | Enhance binding affinity through halogen bonding. |

| AN-002 | 7-Methoxy | -CH2- | Thiomorpholine | Improve metabolic stability and modulate solubility. |

| AN-003 | N-Methyl | -CH2CH2- | 4-Methylpiperazine | Increase basicity and explore alternative linker lengths. |

| AN-004 | 3-Cyano | -CH2- | Pyrrolidine | Introduce a polar group for specific hydrogen bonding. |

Chemoinformatics and Data Mining for Compound Optimization

Chemoinformatics and data mining are indispensable tools for the optimization of lead compounds like 1H-Indole, 2-(4-morpholinylmethyl)-. These disciplines involve the use of computational methods to analyze large datasets of chemical and biological information, enabling researchers to identify structure-activity relationships (SAR) and guide the design of more potent and selective molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique. By building mathematical models that correlate the structural features of a series of indole derivatives with their biological activity, it is possible to predict the activity of unsynthesized analogues. For 1H-Indole, 2-(4-morpholinylmethyl)-, a QSAR model could be developed using descriptors that quantify various molecular properties, such as electronic effects, hydrophobicity, and steric parameters. This model could then be used to prioritize the synthesis of analogues that are predicted to have the highest activity.

Pharmacophore modeling is another valuable approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structures of known active indole derivatives, a pharmacophore model can be generated. This model can then be used to screen virtual libraries of compounds to identify those that match the pharmacophoric features, including novel derivatives of 1H-Indole, 2-(4-morpholinylmethyl)-.

Data mining of large chemical databases, such as PubChem and BindingDB, can also provide valuable insights for compound optimization. nih.govgrafiati.com By searching for compounds that are structurally similar to 1H-Indole, 2-(4-morpholinylmethyl)- and have documented biological activity, researchers can gain ideas for new structural modifications. This can help in identifying potential off-target effects or new therapeutic applications for this class of compounds.

The table below outlines some of the chemoinformatic approaches that can be applied to optimize derivatives of 1H-Indole, 2-(4-morpholinylmethyl)-.

| Chemoinformatic Approach | Description | Application to Compound Optimization |

| QSAR Modeling | Develops mathematical models correlating chemical structure with biological activity. | Predicts the potency of novel analogues and guides the selection of substituents on the indole ring or morpholine moiety. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Screens for new scaffolds that can be attached to the 2-position of the indole core. |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | Elucidates the binding mode of 1H-Indole, 2-(4-morpholinylmethyl)- analogues within a receptor active site to rationalize SAR. |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | Identifies novel indole-based hits with potentially different substitution patterns. |

Advanced Chemical Biology Studies

Use of 1H-Indole, 2-(4-morpholinylmethyl)- as a Chemical Probe

Chemical probes are essential tools for dissecting biological systems. The unique structure of 1H-Indole, 2-(4-morpholinylmethyl)- makes it an attractive candidate for development into a sophisticated chemical probe to investigate cellular functions.

Development of Affinity Probes and Bioconjugates

The development of affinity probes and bioconjugates from 1H-Indole, 2-(4-morpholinylmethyl)- would be a critical first step in elucidating its biological targets and mechanism of action. Affinity probes are created by modifying a bioactive molecule to include a reporter tag (like a fluorescent dye or biotin) and often a reactive group for covalent attachment to its target protein.

The indole (B1671886) scaffold itself is highly versatile for chemical modification. nih.govmdpi.com The nitrogen of the indole ring or positions on the benzene (B151609) ring could be functionalized to attach linkers and tags without significantly disrupting the core binding interactions. The morpholine (B109124) moiety also offers a potential site for modification.

Hypothetical Affinity Probe Development:

| Modification Site | Potential Linker | Reporter Tag |

| Indole N-H | Alkyl chain | Biotin |

| 5- or 6-position of Indole | Amino- or carboxyl-terminated linker | Fluorescent dye (e.g., FITC, Rhodamine) |

| Morpholine Nitrogen (if quaternized) | Not a primary site for stable linkage |

Bioconjugation of 1H-Indole, 2-(4-morpholinylmethyl)- to larger molecules like antibodies or nanoparticles could also be envisioned. Such bioconjugates could be used for targeted delivery of the indole compound to specific cell types or tissues, enhancing its efficacy and reducing off-target effects. The principles of "click chemistry," a set of powerful and bio-orthogonal reactions, would be highly applicable here for the efficient and specific creation of these bioconjugates. nih.govmagtech.com.cnnd.edu

Application in Target Validation and Pathway Elucidation

Once developed, an affinity probe based on 1H-Indole, 2-(4-morpholinylmethyl)- would be instrumental in target validation. By treating cells or cell lysates with the probe and then using the reporter tag to isolate the bound proteins, researchers could identify the specific molecular targets of the parent compound. This technique, known as affinity pull-down or affinity chromatography, followed by mass spectrometry-based proteomic analysis, is a standard and powerful approach in chemical biology.

Fragment-Based Drug Discovery (FBDD) Leveraging the Indole Scaffold

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the development of new drugs. nih.gov This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent and selective lead compounds.

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and approved drugs, and its ability to interact with a wide range of biological targets. nih.govmdpi.comresearchgate.net 1H-Indole, 2-(4-morpholinylmethyl)- itself can be considered a fragment, and its binding to a target could be the starting point for an FBDD campaign.

Hypothetical FBDD Progression:

| Initial Fragment | Target | Optimization Strategy | Potential Final Compound |

| 1H-Indole, 2-(4-morpholinylmethyl)- | Kinase X | Structure-guided modification of the indole and morpholine rings to improve interactions with the ATP-binding pocket. | A highly potent and selective kinase inhibitor. |

| 1H-Indole, 2-(4-morpholinylmethyl)- | Protein-protein interaction Y | Elaboration from the 5- or 6-position of the indole to occupy a neighboring pocket on the protein surface. | A modulator of a previously "undruggable" target. |

The versatility of the indole scaffold allows for the systematic exploration of chemical space around the initial fragment hit, facilitating the development of structure-activity relationships (SAR) and leading to the rational design of more potent molecules. mdpi.com

Photoaffinity Labeling and Click Chemistry Applications